molecular formula C12H9N3 B1503880 1-phenyl-1H-pyrazolo[4,3-c]pyridine CAS No. 41373-10-8

1-phenyl-1H-pyrazolo[4,3-c]pyridine

货号: B1503880
CAS 编号: 41373-10-8
分子量: 195.22 g/mol
InChI 键: UYXSQDYPEKBENE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-phenyl-1H-pyrazolo[4,3-c]pyridine is a useful research compound. Its molecular formula is C12H9N3 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Anticoagulant Properties

One of the notable applications of 1-phenyl-1H-pyrazolo[4,3-c]pyridine is its role in the development of anticoagulant drugs. Specifically, it is a key component in the synthesis of Apixaban , a selective inhibitor of blood coagulation factor Xa. Apixaban is utilized in preventing venous thromboembolism in patients undergoing orthopedic surgeries or those with atrial fibrillation. The compound's ability to inhibit factor Xa makes it an essential candidate for new oral coagulants with improved efficacy and safety profiles.

Cancer Treatment Applications

The hybridization of pyrazole and pyridine scaffolds has proven crucial in cancer therapy. Research indicates that derivatives of this compound exhibit significant anticancer activity against various cell lines. For instance:

  • Compound 9a demonstrated an IC50 value of 2.59 µM against HeLa cells, comparable to doxorubicin (IC50 = 2.35 µM).
  • Compound 14g showed cytotoxicity with IC50 values of 4.66 µM and 1.98 µM against MCF7 and HCT-116 cell lines respectively, indicating its potential as an effective anticancer agent .

These compounds induce cell cycle arrest at different phases (S phase for HeLa and G2/M phase for MCF7), suggesting their mechanism of action involves disrupting normal cellular proliferation pathways.

This compound has been shown to interact with various biological targets, which is critical for understanding its pharmacodynamics. Studies have indicated that these compounds can induce apoptosis in cancer cells while exhibiting neuroprotective properties that may benefit central nervous system disorders .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potency of various derivatives, compound 9a was identified as a lead candidate due to its high activity against HeLa cells. The study highlighted the importance of substituent patterns on the phenyl group in modulating biological activity .

Case Study 2: Anticoagulant Development

Research on the synthesis of Apixaban has shown that modifications to the pyrazolo[4,3-c]pyridine structure can lead to enhanced anticoagulant properties. This underscores the significance of structural optimization in developing effective therapeutics for thromboembolic disorders.

化学反应分析

Cross-Coupling Reactions

1-Phenyl-1H-pyrazolo[4,3-c]pyridine participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification:

  • Suzuki-Miyaura Coupling : Reacts with aryl boronic acids to introduce aryl groups at the pyridine C-4 position. Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) in THF/water mixtures yield biaryl derivatives.

  • Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides using Pd₂(dba)₃ and Xantphos ligands, producing amino-substituted analogs.

Key Example :

Reaction TypeReagentsConditionsProductYield
Suzuki-Miyaura4-Bromophenylboronic acid, Pd(PPh₃)₄THF/H₂O, 80°C, 12 h4-(4-Bromophenyl)-1-phenyl-pyrazolo[4,3-c]pyridine78%

Electrophilic Substitution

The electron-rich pyridine ring undergoes electrophilic substitution:

  • Bromination : Treatment with Br₂ in acetic acid selectively brominates the pyridine C-6 position.

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at C-5 or C-7, depending on reaction time and temperature.

Regioselectivity Data :

ElectrophilePositionNotes
Br₂C-6Dominant product in acetic acid at 25°C
NO₂⁺C-5/C-7Mixture formed under prolonged nitration

Nucleophilic Substitution

The bromomethyl substituent (if present) reacts with nucleophiles:

  • Alkylation : Reacts with amines (e.g., piperidine) in DMF to form secondary amines .

  • Cyclization : Intramolecular Thorpe-Ziegler reactions with nitriles yield fused heterocycles (e.g., pyrazolo[4,3-c]pyridines) .

Example Reaction Pathway :

  • Alkylation of 4-acetyl-5-bromomethyl-1-phenyl-1H-pyrazole with salicylonitrile.

  • Intramolecular carbanion addition via Thorpe-Ziegler mechanism.

  • Thorpe-Guareschi cyclization to form fused pyridines .

Cyclization and Domino Reactions

Ultrasound irradiation accelerates domino reactions for fused-ring synthesis:

  • Domino Alkylation/Cyclization : 4-Acetyl-5-bromomethyl-1-phenyl-1H-pyrazole reacts with 2-mercaptobenzonitrile under ultrasound (40 kHz, 50°C), forming pyrazolo[4,3-c]pyridine-benzothiophene hybrids in 85–92% yield .

Optimized Conditions :

MethodTime (h)Yield (%)
Conventional (100°C)6–870–75
Ultrasound (50°C)2–385–92

Functional Group Transformations

  • Oxidation : The acetyl group oxidizes to carboxylic acids using KMnO₄ in acidic conditions.

  • Reduction : NaBH₄ reduces ketones to secondary alcohols, altering solubility and bioactivity.

Structural Confirmation Techniques

Key spectroscopic data for reaction products:

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
5-Bromo derivative8.19 (s, H-3), 7.56 (d, J=8.6 Hz, H-6)148.5 (C-5), 121.3 (C-7)
Fused benzothiophene6.82 (s, pyrazolone-H), 1.30 (t, ester-CH₃) 163.3 (C=O), 124.6 (CH)

属性

CAS 编号

41373-10-8

分子式

C12H9N3

分子量

195.22 g/mol

IUPAC 名称

1-phenylpyrazolo[4,3-c]pyridine

InChI

InChI=1S/C12H9N3/c1-2-4-11(5-3-1)15-12-6-7-13-8-10(12)9-14-15/h1-9H

InChI 键

UYXSQDYPEKBENE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C3=C(C=NC=C3)C=N2

规范 SMILES

C1=CC=C(C=C1)N2C3=C(C=NC=C3)C=N2

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。